

## Synthesis of 3,5-Dibromophenol from phenol bromination

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Compound of Interest

Compound Name: 3,5-Dibromophenol

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# Synthesis of 3,5-Dibromophenol: A Multi-Step Approach

Application Note: The direct bromination of phenol predominantly yields ortho- and parasubstituted products due to the activating and directing effects of the hydroxyl group. Therefore, the synthesis of **3,5-dibromophenol**, a meta-substituted derivative, necessitates a multi-step synthetic strategy. This document outlines a reliable four-step process commencing from the readily available starting material, p-nitroaniline. The described protocol involves a sequence of bromination, deamination, reduction, and diazotization followed by hydrolysis to yield the target compound. This methodology is particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science who require regioselective control in the functionalization of aromatic rings.

## **Synthetic Pathway Overview**

The synthesis of **3,5-dibromophenol** is achieved through the following four-step reaction sequence:

- Bromination of p-Nitroaniline: The process begins with the dibromination of p-nitroaniline at the positions ortho to the amino group, yielding 2,6-dibromo-4-nitroaniline.
- Deamination of 2,6-Dibromo-4-nitroaniline: The amino group of 2,6-dibromo-4-nitroaniline is removed via diazotization followed by a reduction of the diazonium salt to afford 3,5-



dibromonitrobenzene.

- Reduction of 3,5-Dibromonitrobenzene: The nitro group of 3,5-dibromonitrobenzene is then reduced to an amino group to produce the key intermediate, 3,5-dibromoaniline.
- Hydrolysis of 3,5-Dibromoaniline: In the final step, 3,5-dibromoaniline undergoes a
   Sandmeyer-type reaction involving diazotization and subsequent hydrolysis of the resulting diazonium salt to furnish the desired 3,5-dibromophenol.

## Experimental Protocols Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

#### Materials:

- p-Nitroaniline
- Glacial Acetic Acid
- Bromine
- Water
- Ethanol

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pnitroaniline in glacial acetic acid.
- · Cool the solution in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into a beaker containing ice-water to precipitate the product.



- Filter the yellow solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure 2,6-dibromo-4-nitroaniline.

### Step 2: Synthesis of 3,5-Dibromonitrobenzene

#### Materials:

- 2,6-Dibromo-4-nitroaniline
- Isopropanol
- Water
- Concentrated Sulfuric Acid (98%)
- Sodium Nitrite (NaNO<sub>2</sub>)

#### Procedure:

- In a flask, prepare a suspension of 2,6-dibromo-4-nitroaniline in a mixture of isopropanol and water.
- Carefully add concentrated sulfuric acid to the suspension.
- Heat the mixture to 70 °C.
- Slowly add a solution of sodium nitrite in water to the hot mixture.
- After the addition is complete, cool the reaction mixture and add more water.
- Filter the precipitated product, wash with water, and dry. The crude 3,5-dibromonitrobenzene can be used in the next step without further purification. A high yield of approximately 99% can be expected for this step.[1]

## **Step 3: Synthesis of 3,5-Dibromoaniline**

#### Materials:



- 3,5-Dibromonitrobenzene
- Glacial Acetic Acid
- Titanium(III) chloride (TiCl₃) solution (30 wt% in 2 N HCl)
- 1 M Sodium Hydroxide (NaOH) solution
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

- Dissolve 3,5-dibromonitrobenzene in glacial acetic acid.
- Gradually add the titanium(III) chloride solution to the reaction mixture at room temperature
  until the color of the solution indicates the completion of the reduction. The reaction can be
  monitored by TLC.
- Once the reaction is complete, remove the acetic acid under reduced pressure.
- Neutralize the residue with a 1 M sodium hydroxide solution and extract the product with ethyl acetate.
- Wash the organic layer with water and dry it over anhydrous sodium sulfate.
- Evaporate the solvent to obtain 3,5-dibromoaniline. This step can yield up to 86.7% of the desired product.[2]

## Step 4: Synthesis of 3,5-Dibromophenol

#### Materials:

- 3,5-Dibromoaniline
- Dilute Sulfuric Acid
- Sodium Nitrite (NaNO2) solution



Water

#### Procedure:

- Dissolve 3,5-dibromoaniline in dilute sulfuric acid and cool the solution to 0-5 °C in an icesalt bath.
- Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C, to form the diazonium salt.
- After the addition is complete, continue stirring for a short period.
- To hydrolyze the diazonium salt, add the solution to boiling water or pass steam through the solution.
- The **3,5-dibromophenol** will be formed and can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).
- Purify the crude product by recrystallization or column chromatography.

## **Quantitative Data Summary**



Step	Starting Material	Product	Reagent s	Solvent	Temper ature (°C)	Reactio n Time	Yield (%)
1	p- Nitroanili ne	2,6- Dibromo- 4- nitroanilin e	Bromine	Glacial Acetic Acid	0 to RT	Several hours	Good
2	2,6- Dibromo- 4- nitroanilin e	3,5- Dibromo nitrobenz ene	NaNO2, H2SO4	Isopropa nol, Water	70	-	~99[1]
3	3,5- Dibromo nitrobenz ene	3,5- Dibromo aniline	TiCl₃	Glacial Acetic Acid	RT	-	86.7[2]
4	3,5- Dibromo aniline	3,5- Dibromo phenol	NaNO2, H2SO4	Water	0-5 then boiling	-	Moderate

## **Experimental Workflow**



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Caption: Multi-step synthesis of **3,5-dibromophenol** from p-nitroaniline.

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### References

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